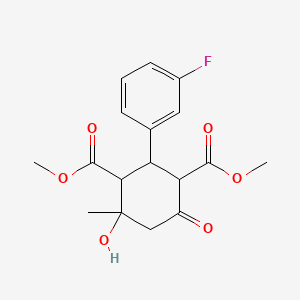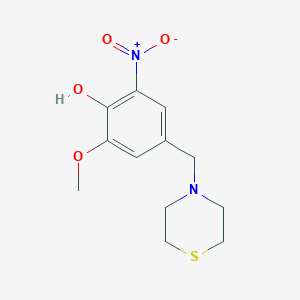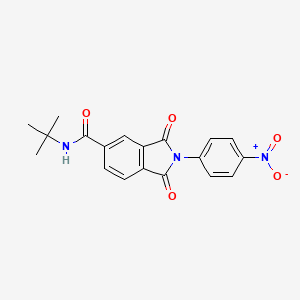![molecular formula C22H25NO B5039621 4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine](/img/structure/B5039621.png)
4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine, also known as DPHM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DPHM is a bicyclic compound that contains a morpholine ring and two phenyl rings. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
作用机制
The mechanism of action of 4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine is not fully understood, but it is believed to act as a sigma-1 receptor agonist and a dopamine transporter inhibitor. Sigma-1 receptors are located in various tissues throughout the body and are involved in the regulation of various physiological processes. By acting as a sigma-1 receptor agonist, 4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine may modulate the activity of these receptors and affect downstream signaling pathways. Additionally, by inhibiting the dopamine transporter, 4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine may increase the levels of dopamine in the brain, which could have therapeutic benefits in certain disorders.
Biochemical and Physiological Effects:
4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the hippocampus, which is a region of the brain that is involved in learning and memory. 4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine has also been shown to decrease the expression of pro-inflammatory cytokines, which are involved in the immune response. Additionally, 4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine has been shown to have anxiolytic effects in animal models, which could make it useful in the treatment of anxiety disorders.
实验室实验的优点和局限性
4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine has several advantages and limitations for lab experiments. One advantage is that it has been shown to have activity as a fluorescent probe, which could make it useful in imaging studies. Additionally, 4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine has been shown to have anxiolytic effects in animal models, which could make it useful in behavioral studies. However, one limitation of 4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine is that it has not been extensively studied in humans, so its potential therapeutic benefits and side effects are not fully understood.
未来方向
There are several future directions for research on 4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine. One direction is to further study its mechanism of action and potential therapeutic benefits in various disorders, such as Parkinson's disease and anxiety disorders. Additionally, further research could be done to optimize the synthesis of 4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine and improve its yield. Finally, 4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine could be further studied as a fluorescent probe for imaging of biological systems, with the goal of improving its specificity and sensitivity.
Conclusion:
In conclusion, 4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine is a chemical compound that has gained attention in recent years for its potential applications in scientific research. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Further research is needed to fully understand the potential therapeutic benefits and limitations of 4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine, but it has the potential to be a useful tool in scientific research.
合成方法
4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine has been synthesized using various methods, including the reaction of 6,6-diphenylbicyclo[3.1.0]hex-1-ene with morpholine in the presence of a catalyst, such as palladium on carbon. Another method involves the reaction of 6,6-diphenylbicyclo[3.1.0]hex-1-ene with morpholine in the presence of a strong acid, such as sulfuric acid. The synthesis of 4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine has also been achieved using a one-pot reaction of 6,6-diphenylbicyclo[3.1.0]hex-1-ene, morpholine, and a palladium catalyst. The yield of 4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine varies depending on the method used, but typically ranges from 50-70%.
科学研究应用
4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine has been studied for its potential applications in scientific research. It has been shown to have activity as a sigma-1 receptor agonist, which is a protein that is involved in various physiological processes, including pain perception, cell survival, and neurotransmitter release. 4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine has also been shown to have activity as a dopamine transporter inhibitor, which could make it useful in the treatment of disorders such as Parkinson's disease. Additionally, 4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine has been studied for its potential use as a fluorescent probe for imaging of biological systems.
属性
IUPAC Name |
4-(6,6-diphenyl-1-bicyclo[3.1.0]hexanyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO/c1-3-8-18(9-4-1)22(19-10-5-2-6-11-19)20-12-7-13-21(20,22)23-14-16-24-17-15-23/h1-6,8-11,20H,7,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGFOAXVNHNHOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)(C2(C3=CC=CC=C3)C4=CC=CC=C4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6,6-Diphenyl-1-bicyclo[3.1.0]hexanyl)morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-biphenylyl)-3-[(3-fluorophenyl)amino]-1-propanone](/img/structure/B5039549.png)
![N~2~-(4-ethoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5039552.png)
![ethyl 1-[(5-bromo-2-thienyl)methyl]-3-piperidinecarboxylate](/img/structure/B5039565.png)
![3-amino-4-[(2-hydroxyethyl)amino]-2H-chromen-2-one](/img/structure/B5039574.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5039580.png)

![2-{2-[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5039604.png)
![5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5039611.png)
![methyl 3-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5039618.png)
![(3R*,4R*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5039628.png)


![5-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-3-(3-thienylmethyl)-1,2,4-oxadiazole](/img/structure/B5039638.png)